Zinc phytate

Overview

Description

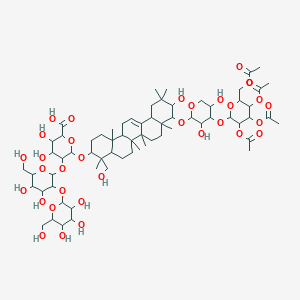

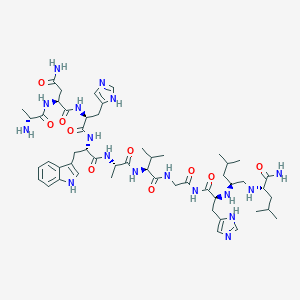

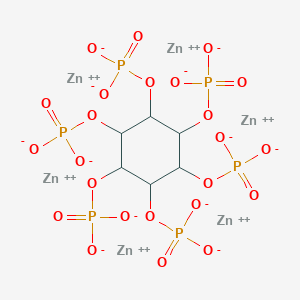

Zinc phytate, also known as zinc inositol hexakisphosphate, is a complex formed between zinc ions and phytic acid (myo-inositol hexakisphosphoric acid). Phytic acid is a naturally occurring substance found in plant seeds, where it serves as the principal storage form of phosphorus. This compound is known for its role in inhibiting the absorption of essential minerals such as iron and zinc in the human diet .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc phytate can be synthesized by reacting zinc salts, such as zinc sulfate or zinc chloride, with phytic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH adjusted to neutral or slightly acidic levels to facilitate the formation of the zinc-phytate complex.

Industrial Production Methods: In industrial settings, this compound is produced by extracting phytic acid from plant sources, such as rice bran or corn, followed by its reaction with zinc salts. The process involves several steps, including extraction, purification, and complexation, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Zinc phytate primarily undergoes complexation reactions, where it forms stable complexes with various metal ions. It can also participate in hydrolysis reactions under acidic conditions, leading to the release of zinc ions and lower inositol phosphates.

Common Reagents and Conditions:

Complexation: Zinc salts (e.g., zinc sulfate, zinc chloride) and phytic acid in aqueous solution.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) to break down the zinc-phytate complex.

Major Products Formed:

Complexation: this compound complex.

Hydrolysis: Free zinc ions and lower inositol phosphates.

Scientific Research Applications

Chemistry: Zinc phytate is studied for its ability to form stable complexes with various metal ions, making it a subject of interest in coordination chemistry. It is also used as a model compound to study the interactions between phytic acid and metal ions.

Biology: In biological research, this compound is investigated for its role in mineral bioavailability and its potential impact on nutrient absorption. It is also studied for its antioxidant properties and its ability to chelate metal ions, which may have implications for reducing oxidative stress.

Medicine: It is being explored for its potential to reduce oxidative stress and inflammation in various medical conditions .

Industry: In the food industry, this compound is used as a food additive to enhance the nutritional value of food products. It is also used in animal feed to improve the bioavailability of zinc and other essential minerals .

Mechanism of Action

Zinc phytate exerts its effects primarily through its ability to chelate metal ions. By forming stable complexes with zinc and other metal ions, it can inhibit their absorption in the gastrointestinal tract. This chelation process involves the binding of zinc ions to the phosphate groups of phytic acid, forming a stable complex that is less readily absorbed .

Comparison with Similar Compounds

Calcium Phytate: Similar to zinc phytate, calcium phytate is a complex formed between calcium ions and phytic acid. It also inhibits the absorption of essential minerals but has a different metal ion involved.

Magnesium Phytate: This compound involves magnesium ions complexed with phytic acid and shares similar properties in terms of mineral absorption inhibition.

Uniqueness of this compound: this compound is unique in its specific interaction with zinc ions, which are essential for numerous biological functions, including enzyme activity, immune function, and protein synthesis. Its ability to form stable complexes with zinc ions makes it particularly relevant in studies related to zinc bioavailability and nutrition .

Properties

IUPAC Name |

hexazinc;(2,3,4,5,6-pentaphosphonatooxycyclohexyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H18O24P6.6Zn/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGJAFDJPBTRSB-UHFFFAOYSA-B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O24P6Zn6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1040.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63903-51-5 | |

| Record name | Myo-Inositol, hexakis(dihydrogen phosphate), hexazinc salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063903515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.